Methyl 3-Hydroxy-2-methylene-3-phenylpropionate
Overview
Description
Methyl 3-Hydroxy-2-methylene-3-phenylpropionate, also known as 3-HMPA, is a synthetic compound that is widely used in scientific research. It is a colorless liquid with a sweet, floral odor and is often used as a flavor and/or fragrance enhancer. 3-HMPA has been studied for its potential applications in a variety of scientific fields, including biochemistry, physiology, and pharmacology.
Scientific Research Applications
1. Asymmetric Synthesis and Process Development
- Methyl (2R,3S)-2,3-dihydroxy-3 phenylpropionate has been developed using Sharpless catalytic asymmetric dihydroxylation. This process is complete in 2-3 hours, maintaining optical purity and yield, and has applications in synthesis processes (Lu, Xu, & Yang, 2000).
2. Antimicrobial Potential
- Derivatives of 3-hydroxy-2-methylene-3-phenylpropionic acid have shown potent antibacterial and antifungal activities, suggesting their potential in antimicrobial applications (Singh & Bhat, 2011).
3. Bio-based Production
- 3-Hydroxypropionic acid, an important platform chemical, can be produced biologically from glucose or glycerol. It serves as a precursor for several compounds, highlighting its industrial significance (Vidra & Németh, 2017).
4. Crystal Structure and Electronic Properties
- Studies on the crystal structures of phenylpropionic acid derivatives reveal their kinetic stability and potential applications in materials science (Das et al., 2011).
5. Synthesis of Biologically Active Compounds
- Methyl 3-hydroxy-2-methylene-3-phenylpropionate and its derivatives have been synthesized for potential use in pharmaceutical and chemical industries, as demonstrated in various studies (Wakui et al., 2004).
6. Enantioselective Synthesis and Biological Applications
- Enantioselective synthesis of chiral esters, including the Roche ester, using catalytic hydrogenation, has implications in the pharmaceutical industry (Qiu et al., 2009).
7. Nucleophilic Epoxidation Studies
- The nucleophilic epoxidation of 3-hydroxy-2-methylene esters has been explored, with applications in organic synthesis (Latorre et al., 2014).
8. Biotransformation for Synthesis
- Biotransformations using microbial catalysts have been studied for efficient and enantioselective synthesis of derivatives, indicating potential applications in biotechnology (Wang et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-[hydroxy(phenyl)methyl]prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(11(13)14-2)10(12)9-6-4-3-5-7-9/h3-7,10,12H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGOKIHNKHAORQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433115 | |
Record name | Methyl 3-Hydroxy-2-methylene-3-phenylpropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18020-59-2 | |
Record name | Methyl 3-Hydroxy-2-methylene-3-phenylpropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.